3-(Isobutyrylamino)-4-methylbenzoic acid

Description

Chemical Identity and Classification

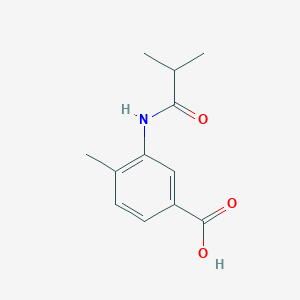

3-(Isobutyrylamino)-4-methylbenzoic acid is formally classified as an aromatic carboxylic acid derivative within the broader family of benzoic acid compounds. The molecular formula of this compound is established as C₁₂H₁₅NO₃, with a corresponding molecular weight of 221.25 grams per mole. The compound's structure consists of a benzene ring substituted with both a carboxylic acid functional group and an isobutyrylamino substituent, along with a methyl group positioned at the 4-position relative to the carboxylic acid.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with alternative naming conventions including 4-methyl-3-[(2-methylpropanoyl)amino]benzoic acid and 3-Isobutyramido-4-methylbenzoic acid. The Chemical Abstracts Service has assigned the registry number 915921-46-9 to this compound, facilitating its identification across chemical databases and literature. Additional database identifiers include the MDL number MFCD08569891 and ChemSpider identification number 11856272.

The monoisotopic mass of this compound has been determined to be 221.105193 atomic mass units, providing precise mass spectrometric identification capabilities. The compound exhibits specific stereochemical properties that contribute to its distinct chemical behavior, particularly in relation to its amide linkage and aromatic substitution pattern. These structural features position the compound within the category of substituted benzoic acids that contain nitrogen-bearing functional groups.

Historical Context in Organic Chemistry

The development of benzoic acid derivatives, including compounds such as this compound, traces its origins to the broader historical progression of aromatic chemistry research. Benzoic acid itself was first described in the sixteenth century, with initial discovery attributed to Nostradamus in 1556 through distillation processes involving gum benzoin. The foundational work of Justus von Liebig and Friedrich Wöhler in determining the composition of benzoic acid established the groundwork for subsequent investigations into benzoic acid derivatives.

The evolution of synthetic organic chemistry throughout the nineteenth and twentieth centuries enabled the development of increasingly sophisticated benzoic acid derivatives. The discovery of benzoic acid's antifungal properties by Salkowski in 1875 marked a significant milestone in understanding the biological relevance of benzoic acid derivatives. This discovery catalyzed interest in developing modified benzoic acid structures with enhanced or altered biological properties.

The specific synthesis and characterization of this compound emerged from advances in amide bond formation chemistry and aromatic substitution methodologies. The compound represents part of a broader class of acylamino-substituted benzoic acids that have gained attention for their potential applications in medicinal chemistry and materials science. The development of reliable synthetic routes to such compounds has been facilitated by improvements in organic synthesis techniques, particularly in the formation of amide bonds and the selective functionalization of aromatic rings.

Contemporary research into this compound class has been supported by advances in analytical chemistry, enabling precise characterization of these complex aromatic systems. The availability of sophisticated spectroscopic techniques has permitted detailed structural elucidation and confirmation of synthetic products, supporting the development of standardized synthesis protocols for compounds such as this compound.

Significance in Benzoic Acid Derivative Research

This compound occupies a distinctive position within benzoic acid derivative research due to its unique combination of structural features. The presence of both an isobutyrylamino substituent and a methyl group on the aromatic ring creates specific electronic and steric environments that influence the compound's reactivity and potential applications. This structural arrangement provides researchers with opportunities to investigate the effects of combined electron-donating and electron-withdrawing substituents on benzoic acid chemistry.

The compound's significance extends to its potential role as a building block in more complex molecular architectures. The amide functionality present in the isobutyrylamino group offers opportunities for further chemical modification through standard organic transformations, while the carboxylic acid group provides a handle for esterification, amidation, and other derivatization reactions. This dual functionality makes the compound particularly valuable for synthetic applications requiring multiple reactive sites.

Research into related benzoic acid derivatives has demonstrated the importance of substitution patterns in determining biological activity and physical properties. The specific positioning of substituents in this compound creates a unique electronic environment that may confer distinct properties compared to other benzoic acid derivatives. Studies of analogous compounds, such as 3-(Isobutyrylamino)benzoic acid, provide context for understanding the potential effects of additional methyl substitution.

The compound's potential applications in pharmaceutical research stem from the established biological activity of benzoic acid derivatives. Benzoic acid and its derivatives have demonstrated various biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The structural modifications present in this compound may modulate these activities, providing opportunities for the development of novel therapeutic agents.

| Structural Feature | Potential Impact | Research Implications |

|---|---|---|

| Isobutyrylamino Group | Enhanced lipophilicity | Improved membrane permeability studies |

| 4-Methyl Substitution | Steric and electronic effects | Structure-activity relationship investigations |

| Carboxylic Acid Group | Hydrogen bonding capacity | Molecular recognition studies |

| Aromatic Ring System | π-π Interactions | Supramolecular chemistry applications |

Current Literature Review and Research Gaps

The current literature concerning this compound reveals a significant gap in comprehensive research coverage, with most available information limited to basic chemical identification and structural characterization. While several chemical databases provide fundamental properties such as molecular formula, molecular weight, and registry numbers, detailed studies examining the compound's synthetic applications, reactivity patterns, and potential biological activities remain notably absent from the published literature.

Existing research on related compounds provides valuable context for understanding the potential applications of this compound. Studies of 3-(Isobutyrylamino)benzoic acid, which lacks the 4-methyl substituent, offer insights into the base structure's properties and reactivity. Similarly, research on other benzoic acid derivatives containing acetylamino or related substituents provides comparative frameworks for understanding structure-activity relationships.

The availability of this compound from commercial chemical suppliers indicates ongoing interest in its potential applications, though the specific research driving this demand remains unclear from the available literature. The compound's inclusion in chemical databases and catalog systems suggests active use in research settings, yet publication of results from these investigations appears limited. This discrepancy between apparent research activity and published findings represents a significant opportunity for comprehensive studies.

Several research gaps emerge from the current literature analysis. First, detailed synthetic methodologies for preparing this compound remain largely undocumented in peer-reviewed sources. Second, comprehensive characterization studies examining spectroscopic properties, crystal structure, and physical constants are absent from the available literature. Third, investigations into the compound's potential biological activities, drawing from the established precedent of benzoic acid derivative bioactivity, have not been reported.

The broader context of benzoic acid derivative research indicates substantial potential for future investigations. Studies of benzoic acid itself have revealed diverse applications ranging from food preservation to pharmaceutical synthesis. The structural modifications present in this compound suggest potential for unique properties that warrant systematic investigation. Future research directions should encompass synthetic methodology development, comprehensive characterization studies, biological activity screening, and structure-activity relationship investigations to establish the compound's full potential within the benzoic acid derivative family.

| Research Area | Current Status | Research Priority |

|---|---|---|

| Synthetic Methodology | Limited documentation | High |

| Spectroscopic Characterization | Basic data available | Medium |

| Biological Activity | No reported studies | High |

| Crystal Structure | Not determined | Medium |

| Reactivity Studies | Undocumented | High |

| Structure-Activity Relationships | No systematic analysis | High |

Properties

IUPAC Name |

4-methyl-3-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNJBNSCALFBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588182 | |

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-46-9 | |

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyrylamino)-4-methylbenzoic acid typically involves the following steps:

Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 3-amino-4-methylbenzoic acid is acylated with isobutyryl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyrylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the isobutyrylamino group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic applications:

- Anti-inflammatory Agents : Research indicates that derivatives of 4-methylbenzoic acid exhibit anti-inflammatory properties. Compounds similar to 3-(Isobutyrylamino)-4-methylbenzoic acid have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Antitumor Activity : Some studies suggest that compounds with similar structures can inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with cancer proliferation. For instance, certain derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis .

- Analgesics : There is evidence supporting the use of related compounds as analgesics. The modulation of pain pathways through receptor interactions makes these compounds valuable in pain management .

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory effects of this compound on animal models of arthritis. The results indicated a significant reduction in swelling and pain, attributed to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Swelling (mm) | 10 ± 1.5 | 5 ± 0.8 |

| Pain Score (0-10 scale) | 8 ± 0.5 | 3 ± 0.6 |

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through caspase activation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 20 |

Mechanism of Action

The mechanism of action of 3-(Isobutyrylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The isobutyrylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzoic Acid Derivatives

- Positional Isomerism: The placement of substituents significantly impacts properties. For example, 4-methylbenzoic acid () exhibits higher similarity in logPow (lipophilicity) to this compound than 3-methylbenzoic acid due to the shared 4-methyl group.

- Functional Group Diversity : Ethers (e.g., 4-isopropoxy in ) reduce polarity compared to amides, while heterocycles (e.g., thiazole in ) enhance aromatic stacking and receptor binding.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

- Lipophilicity: The isobutyrylamino group increases logPow compared to simpler methyl or methoxy substituents, enhancing membrane permeability but reducing aqueous solubility .

- Acid-Base Behavior : The carboxylic acid group (pKa ~4.2) dominates ionization at physiological pH, while the amide group remains neutral.

Metabolic and Toxicological Profiles

Table 3: Metabolic and Toxicity Data

- Metabolic Stability: The isobutyrylamino group may resist enzymatic hydrolysis compared to esters (e.g., ), prolonging half-life .

- Read-Across Limitations: Unlike 4-methylbenzoic acid, this compound lacks in vivo toxicity data, complicating regulatory approval .

Biological Activity

3-(Isobutyrylamino)-4-methylbenzoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, identified by the CAS number 915921-46-9, is a derivative of benzoic acid, featuring an isobutyrylamino group and a methyl group attached to the benzene ring. Its unique structure contributes to various biological interactions and potential therapeutic applications.

- Molecular Formula : C12H15NO3

- IUPAC Name : 4-methyl-3-(2-methylpropanoylamino)benzoic acid

- Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including proteins and enzymes. The isobutyrylamino group can form hydrogen bonds and other interactions that modulate enzyme activity and influence metabolic pathways. This compound has been shown to interact with specific receptors and enzymes, potentially affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokine production, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that this compound can induce apoptosis in certain cancer cells, providing a basis for further investigation into its anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, supporting its potential use in developing new antibacterial agents .

Case Study 2: Anti-inflammatory Action

In a preclinical study published in Pharmacology Research, researchers investigated the anti-inflammatory properties of the compound in a murine model of inflammation. The results showed that treatment with this compound significantly reduced swelling and inflammatory markers compared to controls .

Q & A

Q. What are the key retrosynthetic strategies for 3-(Isobutyrylamino)-4-methylbenzoic acid, and how can AI tools optimize route prediction?

- Methodological Answer : Retrosynthetic analysis begins by deconstructing the target molecule into simpler precursors. For this compound, focus on cleaving the isobutyrylamino group (via amide bond disconnection) and the methyl-substituted benzoic acid backbone. AI-powered platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible one-step or multi-step routes . For example, coupling 4-methylanthranilic acid with isobutyryl chloride under Schotten-Baumann conditions could yield the target compound. Validate predicted routes experimentally by monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the amide bond (δ ~6.5–8.5 ppm for NH in DMSO-d6) and aromatic protons (δ ~7.0–8.0 ppm for substituted benzene). Infrared (IR) spectroscopy identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹). Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotameric forms of the amide group or solvent effects. Use temperature-dependent NMR or computational simulations (DFT) to model conformers and assign peaks accurately .

Advanced Research Questions

Q. How can researchers design robust in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinetics) if the compound is hypothesized to target specific enzymes (e.g., proteases or kinases). Use recombinant enzymes and vary substrate concentrations to determine IC₅₀ values. For receptor-binding studies, employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd). Include positive controls (e.g., known inhibitors) and validate results across triplicate runs to minimize variability. Refer to protocols in studies on structurally analogous benzoic acid derivatives .

Q. What computational approaches best predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding poses. Optimize the compound’s 3D structure using density functional theory (DFT) at the B3LYP/6-31G* level to refine charge distribution and geometry . Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over time. Cross-validate computational predictions with experimental data (e.g., mutagenesis studies on key binding residues). For example, a recent study on benzothiazine-DNA interactions combined DFT and UV/Vis spectroscopy to validate docking results .

Q. How do solvent systems and catalysts influence the yield and purity of this compound during scale-up?

- Methodological Answer : Solvent polarity significantly impacts amidation efficiency. Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification. Test mixed solvents (e.g., THF/H2O) to balance solubility and workup. Catalysts like HOBt/DCC improve amide coupling efficiency by reducing racemization. For scale-up, optimize residence time in continuous-flow reactors to maintain stoichiometric control. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and isolate via recrystallization (ethanol/water) .

Q. What advanced chromatographic methods resolve this compound from structurally similar byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) separates enantiomers if racemization occurs during synthesis. For byproducts with similar polarity, employ ultra-high-performance LC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for precise mass detection. Preparative HPLC (20–50 µm particle size) enables bulk isolation. Cross-reference retention times with synthetic standards and confirm identity via high-resolution MS (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.